4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate

描述

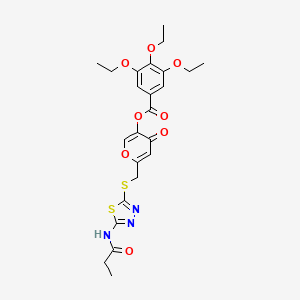

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a synthetic small molecule characterized by a pyranone core substituted with a thiadiazole-thioether moiety and a 3,4,5-triethoxybenzoate ester. The compound’s structure integrates a 1,3,4-thiadiazole ring bearing a propionamido group, linked via a thioether bridge to the pyranone scaffold. The benzoate ester at the 3-position of the pyranone is substituted with three ethoxy groups at the 3, 4, and 5 positions of the aromatic ring.

The 3,4,5-triethoxybenzoate group confers significant hydrophobicity and steric bulk, which may influence solubility and membrane permeability. The propionamido-thiadiazole moiety likely contributes to hydrogen bonding and π-π stacking interactions, critical for receptor binding.

属性

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4,5-triethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O8S2/c1-5-20(29)25-23-26-27-24(37-23)36-13-15-11-16(28)19(12-34-15)35-22(30)14-9-17(31-6-2)21(33-8-4)18(10-14)32-7-3/h9-12H,5-8,13H2,1-4H3,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJKKQWWDPDTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic molecule that exhibits significant biological activities. Its structure integrates various functional groups, including a pyran ring and a thiadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Molecular Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 549.61 g/mol . The compound is categorized under CAS number 896018-20-5 and is synthesized primarily for research purposes in medicinal chemistry and agricultural applications.

Biological Activity Overview

The biological activities of this compound have been largely attributed to its structural components. Notable activities include:

- Fungicidal Properties : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant fungicidal activity against pathogens such as Phytophthora infestans, with EC50 values indicating effective concentrations .

- Nematocidal Activity : The compound has demonstrated nematocidal properties against pests like Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest control.

- Anticancer Potential : Preliminary studies suggest that thiadiazole derivatives have anticancer activity by targeting key pathways involved in tumorigenesis .

The mechanism of action for this compound may involve interactions with specific biological targets such as enzymes or receptors. For instance:

- Inhibition of RNA and DNA synthesis has been noted in related thiadiazole compounds.

- The heteroatoms within the thiadiazole ring can form interactions with kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and bioactivity of similar compounds:

Case Study 1: Antifungal Activity

A study evaluating various thiadiazole derivatives found that certain modifications significantly enhanced antifungal efficacy against Phytophthora infestans. The compound exhibited an EC50 value of 3.43 μg/ml , outperforming traditional fungicides .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that specific thiadiazole derivatives inhibited cell viability in cancer cell lines such as HepG2 and A549. The MTS assay revealed that these compounds could reduce cell viability at concentrations ranging from 6.25 to 400 μM , indicating potential as anticancer agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |

| Pyran-based antifungal agents | Pyran ring structure | Antifungal activity |

| Benzoate derivatives | Ester functionality | Diverse biological effects |

These compounds illustrate how variations in side chains and functional groups can influence biological activities and applications.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on molecular formula C23H26N3O8S2.

Key Observations

Substituent Effects on Benzoate Moieties: Electron-Donating vs. Electron-Withdrawing Groups: The 3,4,5-triethoxybenzoate in the target compound introduces electron-donating ethoxy groups, which may improve aqueous solubility compared to ML221’s nitro group (electron-withdrawing). However, nitro and fluoro substituents in analogs (e.g., ML221, CAS 896019-16-2) could enhance receptor binding through stronger dipole interactions . In contrast, ML221’s smaller nitro group allows better fit in APJ’s active site .

Thiadiazole Modifications :

- The 5-propionamido group in the target compound and its analogs (e.g., CAS 896018-32-9) may form hydrogen bonds with receptor residues, a feature absent in ML221’s pyrimidinyl-thioether group. However, ML221’s pyrimidine ring enables π-π stacking, contributing to its APJ antagonism .

- Substitution with a thiophene-carboxamido group (CAS 877642-71-2) introduces a heterocyclic motif, which could modulate redox activity or interact with cysteine-rich domains in enzymes .

Pharmacokinetic and Stability Profiles :

- ML221 exhibits poor solubility and rapid hepatic metabolism, limiting its in vivo utility . The target compound’s ethoxy groups may enhance metabolic stability by resisting oxidative degradation, though this requires experimental validation.

- The 4-sulfamoylbenzoate analog (CAS 896007-55-9) has a high molecular weight (552.7 g/mol) and polar sulfamoyl group, which may reduce blood-brain barrier penetration but improve solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。